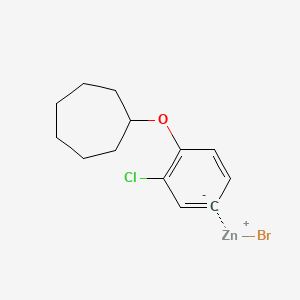
3-Chloro-4-cycloheptyloxyphenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-cycloheptyloxyphenylzinc bromide, 0.50 M in tetrahydrofuran (THF): is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a reagent that facilitates the formation of carbon-carbon bonds, making it valuable in the construction of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-chloro-4-cycloheptyloxyphenylzinc bromide typically involves the reaction of 3-chloro-4-cycloheptyloxyphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
3-chloro-4-cycloheptyloxyphenyl bromide+Zn→3-chloro-4-cycloheptyloxyphenylzinc bromide
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-chloro-4-cycloheptyloxyphenylzinc bromide can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new carbon-carbon bonds.
Coupling Reactions: This compound is often used in palladium-catalyzed cross-coupling reactions, such as Negishi coupling, to form biaryl compounds.
Common Reagents and Conditions:
Electrophiles: Alkyl halides, aryl halides, and acyl chlorides.
Catalysts: Palladium-based catalysts are commonly used in coupling reactions.
Solvents: Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize the organozinc reagent.
Major Products: The major products formed from these reactions are typically complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: Employed in the preparation of functionalized materials with specific properties.
Biology and Medicine:
Drug Development: Utilized in the synthesis of potential drug candidates by forming key intermediates.
Bioconjugation: Applied in the modification of biomolecules for research and therapeutic purposes.
Industry:
Agrochemicals: Used in the synthesis of active ingredients for pesticides and herbicides.
Polymers: Involved in the production of specialized polymers with unique properties.
Mechanism of Action
The mechanism by which 3-chloro-4-cycloheptyloxyphenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can participate in various nucleophilic substitution and coupling reactions, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the electrophiles used.
Comparison with Similar Compounds
- 3-Chloro-4-fluorophenoxyphenylzinc bromide
- 3-Chloro-2-fluorobenzylzinc bromide
Comparison:
- Reactivity: 3-chloro-4-cycloheptyloxyphenylzinc bromide may exhibit different reactivity compared to its analogs due to the presence of the cycloheptyloxy group, which can influence steric and electronic properties.
- Applications: While similar compounds are also used in organic synthesis, the specific applications may vary based on the functional groups present and their influence on the reaction outcomes.
This detailed article provides a comprehensive overview of this compound, 050 M in tetrahydrofuran, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H16BrClOZn |
|---|---|
Molecular Weight |
369.0 g/mol |
IUPAC Name |
bromozinc(1+);(2-chlorobenzene-4-id-1-yl)oxycycloheptane |
InChI |
InChI=1S/C13H16ClO.BrH.Zn/c14-12-9-5-6-10-13(12)15-11-7-3-1-2-4-8-11;;/h6,9-11H,1-4,7-8H2;1H;/q-1;;+2/p-1 |
InChI Key |
AMORLFXFUFZJTJ-UHFFFAOYSA-M |
Canonical SMILES |
C1CCCC(CC1)OC2=C(C=[C-]C=C2)Cl.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















